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Boston, MA - Tango Therapeutics, a clinical-stage biotechnology company, announced the
discontinuation of its TNG348 clinical program on May 23, 2024.[1] The decision was based on
emerging data from the Phase 1/2 dose-escalation study, which revealed liver toxicity in trial
participants.[1][2] This technical guide provides researchers, scientists, and drug development
professionals with a comprehensive overview of the reasons for the trial's termination, the
underlying science of TNG348, and the specifics of the discontinued clinical study.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the TNG348 clinical trials?

Al: The primary reason for discontinuing the TNG348 clinical program was patient safety due
to observed liver toxicity.[1][2] Specifically, Grade 3/4 liver function abnormalities were reported
in patients who remained on the study for longer than eight weeks.[2][3][4]

Q2: At what stage was the clinical trial when it was terminated?

A2: The TNG348 program was in a Phase 1/2 clinical trial at the time of its termination.[5] The
study was in the dose-escalation phase to evaluate the safety, pharmacokinetics,
pharmacodynamics, and preliminary efficacy of TNG348.

Q3: What was the intended therapeutic target and mechanism of action of TNG348?
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A3: TNG348 is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).
[6] USP1 is a deubiquitinating enzyme that plays a crucial role in DNA repair and is essential
for the survival of cancer cells with homologous recombination deficiency (HRD), such as those
with BRCA1/2 mutations.[5][7][8] By inhibiting USP1, TNG348 was designed to disrupt DNA
repair processes, leading to the selective death of these cancer cells.[6][9]

Q4: What was the patient population for the TNG348 trial?

A4: The Phase 1/2 trial was enrolling patients with advanced or metastatic solid tumors
characterized by BRCA1/2 mutations or other forms of homologous recombination deficiency
(HRD+).[10] This included cancers such as ovarian, breast, prostate, and pancreatic cancers
where HRD is prevalent.[5][7]

Q5: Was TNG348 being tested as a monotherapy or in combination?

A5: The clinical trial was designed to evaluate TNG348 both as a single agent and in
combination with olaparib, a PARP inhibitor.[2][5] However, due to the discontinuation of the
trial during the dose-escalation phase of the monotherapy arm, no patients had yet received
the combination of TNG348 and olaparib.[2][11]

Quantitative Data Summary

The following table summarizes the key quantitative information related to the discontinued
TNG348 clinical trial.
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Parameter Details

Drug Name TNG348

Drug Class USP1 (Ubiquitin-Specific Protease 1) Inhibitor
Clinical Trial Phase Phase 1/2

Primary Reason for Discontinuation Liver Toxicity

Adverse Events Grade 3/4 liver function abnormalities

Observed in patients on study for longer than 8

Time to Onset of Toxicity "
weeks

BRCAZ1/2-mutant or other HRD+ advanced or

Patient Population ] )
metastatic solid tumors

Single agent TNG348 and planned combination
Treatment Arms ) )
with olaparib

Experimental Protocols

While specific, detailed internal protocols from Tango Therapeutics are not publicly available,
the general methodology for a Phase 1/2 dose-escalation study like that of TNG348 typically
involves the following key components:

o Patient Screening and Enroliment: Patients with confirmed BRCA1/2 mutations or other
HRD+ solid tumors who have exhausted standard treatment options are screened for
eligibility based on predefined inclusion and exclusion criteria, including adequate organ
function.[10]

e Dose Escalation: The study begins with a low dose of TNG348 administered to a small
cohort of patients. The dose is gradually increased in subsequent cohorts to determine the
maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

o Safety Monitoring: Patients are closely monitored for any adverse events (AES), including
regular blood tests to assess liver function (e.g., ALT, AST, bilirubin levels). The severity of
AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
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» Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points to
determine the absorption, distribution, metabolism, and excretion of TNG348 in the body.

e Pharmacodynamic (PD) Analysis: Tumor biopsies or other relevant biological samples may
be collected to assess whether TNG348 is hitting its target (USP1) and having the desired
biological effect.

» Efficacy Assessment: Tumor imaging (e.g., CT or MRI scans) is performed at baseline and at
regular intervals to evaluate the anti-tumor activity of TNG348, typically using criteria such as
RECIST v1.1.

Visualizations

TNG348 Mechanism of Action: USP1 Inhibition in HRD+
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Caption: TNG348 inhibits USP1, preventing DNA repair and leading to cell death in HRD+
cancers.

TNG348 Phase 1/2 Clinical Trial Workflow
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Caption: Workflow of the TNG348 Phase 1/2 trial leading to discontinuation due to toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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